
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline is an organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromomethyl group, a chlorophenyl group, and a methyl group attached to the quinoxaline core, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by condensing an o-phenylenediamine derivative with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Bromomethylation: The bromomethyl group can be introduced by treating the intermediate compound with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The quinoxaline core can undergo redox reactions, which can modify its electronic properties.
Coupling Reactions: The chlorophenyl group can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted quinoxalines with various functional groups replacing the bromomethyl group.
Oxidation and Reduction: Products include quinoxaline derivatives with altered oxidation states.
科学研究应用
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting cancer, bacterial infections, and neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Material Science: It is employed in the development of organic semiconductors and other advanced materials due to its electronic properties.
作用机制
The mechanism of action of 3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cancer cell proliferation.
Electronic Properties: In material science, the compound’s electronic properties are influenced by its conjugated system, allowing it to participate in charge transfer processes.
相似化合物的比较
Similar Compounds
2-(2-Chlorophenyl)-3-methylquinoxaline: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Bromomethyl)-2-phenylquinoxaline: Lacks the chlorine atom, which may affect its electronic properties and reactivity.
Uniqueness
3-(Bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline is unique due to the presence of both bromomethyl and chlorophenyl groups, which provide a combination of reactivity and electronic properties not found in similar compounds. This makes it a versatile molecule for various chemical transformations and applications.
属性
分子式 |
C16H12BrClN2 |
|---|---|
分子量 |
347.63 g/mol |
IUPAC 名称 |
3-(bromomethyl)-2-(2-chlorophenyl)-5-methylquinoxaline |
InChI |
InChI=1S/C16H12BrClN2/c1-10-5-4-8-13-15(10)20-14(9-17)16(19-13)11-6-2-3-7-12(11)18/h2-8H,9H2,1H3 |
InChI 键 |
RBLZMRPJCFUXEJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N=C(C(=N2)CBr)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


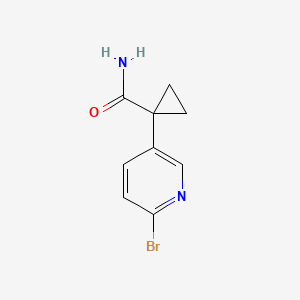
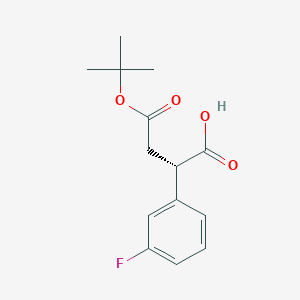
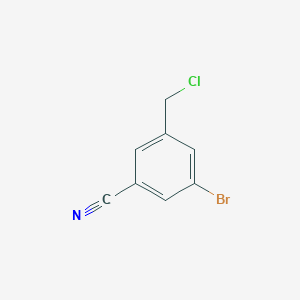
![Tetrahydropyrrolo[1,2-a]pyrazine-1,6(2h,7h)-dione](/img/structure/B15243388.png)
![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)

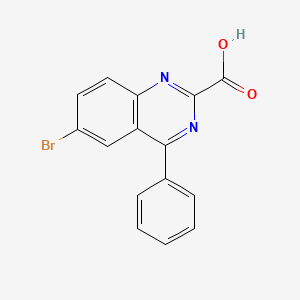
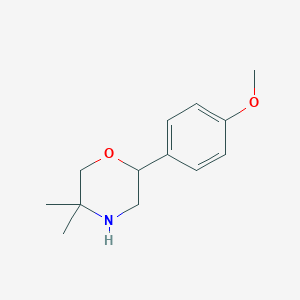
![2-(3-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15243416.png)
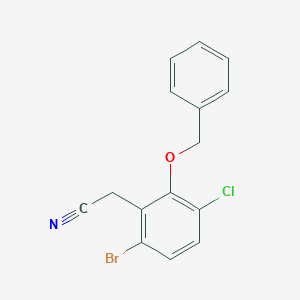
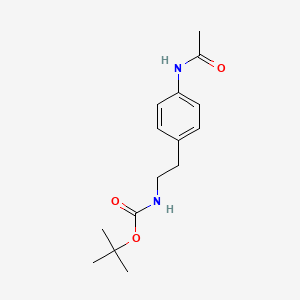
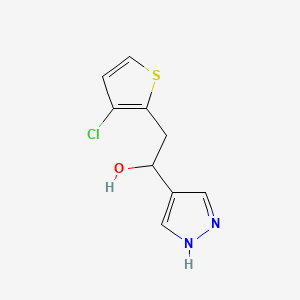
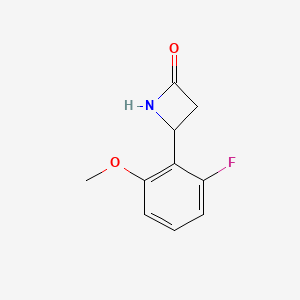
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
